molecular formula C27H24N2O6 B2818757 N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide CAS No. 1207048-41-6

N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide

Cat. No. B2818757
CAS RN: 1207048-41-6
M. Wt: 472.497
InChI Key: VGTLMIPXDGTADN-UHFFFAOYSA-N
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Description

The compound appears to contain an isobutyl group, a phenyl group, a piperidine ring, and a carbonyl group. The isobutyl group is a four-carbon alkyl radical or substituent group derived from isobutane . The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring with five carbon atoms and one nitrogen atom . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for compounds with similar functional groups include nucleophilic substitutions and eliminations for alkyl halides, and additions for carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

properties

IUPAC Name

methyl 2-[6-[(4-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6/c1-32-20-9-4-17(5-10-20)24-15-25(35-16-26(30)34-3)22-14-19(8-13-23(22)29-24)28-27(31)18-6-11-21(33-2)12-7-18/h4-15H,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTLMIPXDGTADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[6-(4-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate

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